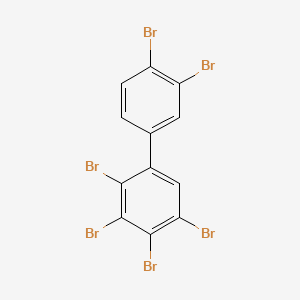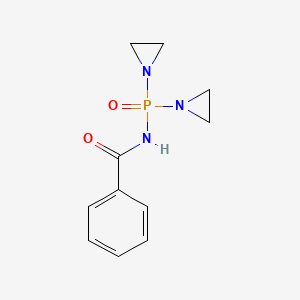
2,3,3',4,4',5-Hexabromobiphenyl
Overview
Description
2,3,3’,4,4’,5-Hexabromobiphenyl: is a member of the polybrominated biphenyl group, which consists of biphenyl molecules substituted with bromine atoms. This compound is known for its high bioaccumulation potential and persistence in the environment. It has been primarily used as a flame retardant in various industrial applications, particularly in the 1970s .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’,5-Hexabromobiphenyl typically involves the bromination of biphenyl. The process includes the gradual addition of bromine to biphenyl in the presence of a catalyst to accelerate the reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods: In industrial settings, the production of 2,3,3’,4,4’,5-Hexabromobiphenyl follows a similar bromination process but on a larger scale. The reaction mixture is purified and crystallized to obtain the final product. The use of advanced purification techniques ensures the removal of any unreacted biphenyl and by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3,3’,4,4’,5-Hexabromobiphenyl undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms, typically resulting in the formation of less brominated biphenyls.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Brominated phenols.
Reduction: Less brominated biphenyls.
Substitution: Biphenyl derivatives with various functional groups.
Scientific Research Applications
2,3,3’,4,4’,5-Hexabromobiphenyl has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in different chemical reactions.
Biology: Investigated for its effects on biological systems, including its bioaccumulation and toxicity in living organisms.
Medicine: Studied for its potential health effects, including its role as an endocrine disruptor and its carcinogenic properties.
Industry: Historically used as a flame retardant in plastics, textiles, and electronic devices.
Mechanism of Action
The mechanism of action of 2,3,3’,4,4’,5-Hexabromobiphenyl involves its interaction with cellular receptors and enzymes. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes mediate the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Comparison with Similar Compounds
- 2,2’,4,4’,5,5’-Hexabromobiphenyl
- 2,2’,3,4,5,6-Hexabromobiphenyl
- 3,3’,4,4’,5,5’-Hexabromobiphenyl
Comparison: 2,3,3’,4,4’,5-Hexabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other hexabromobiphenyl isomers, it exhibits distinct properties in terms of bioaccumulation, toxicity, and environmental persistence .
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5-(3,4-dibromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUMPCYLOQMSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228273 | |
| Record name | 2,3,3',4,4',5-Hexabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77607-09-1 | |
| Record name | 2,3,3',4,4',5-Hexabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077607091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',5-Hexabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10228273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5-HEXABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S00499KO5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key finding of the research paper regarding 2,3,3',4,4',5-Hexabromobiphenyl?
A1: The research demonstrates that this compound, a component of the fire retardant FireMaster, acts as a potent inducer of drug-metabolizing enzymes in rat liver microsomes. [] This finding suggests that exposure to this compound could potentially alter the metabolism and clearance of other drugs, leading to unexpected drug interactions and altered therapeutic outcomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate](/img/structure/B1194554.png)



![[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1194569.png)


